molecular formula C52H59BrN4O19 B146046 Rhod-2 AM

Rhod-2 AM

Cat. No.: B146046
M. Wt: 1123.9 g/mol
InChI Key: RWXWZOWDWYQKBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rhod-2 AM is a cell-permeant, visible light-excitable, high-affinity calcium ion indicator. It is widely used in scientific research to measure intracellular calcium levels. The compound is particularly useful in cells and tissues with high levels of autofluorescence and for detecting calcium release generated by photoreceptors and photoactivatable chelators .

Mechanism of Action

Target of Action

Rhod-2 AM is primarily targeted towards calcium ions (Ca2+) within cells . It is a high-affinity Ca2+ indicator that fluoresces in the presence of Ca2+ .

Mode of Action

This compound is an acetoxymethyl ester derivative of Rhod-2 . It enters the cell in its non-fluorescent, AM ester form . Once inside the cell, it is hydrolyzed by cellular endogenous esterases to produce Rhod-2 . This Rhod-2 then binds to Ca2+ and fluoresces . The fluorescence signal intensity of Rhod-2 increases over 100 times upon binding to Ca2+ .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels . Disruption in intracellular calcium ion (Ca2+) homeostasis can have major effects on health . Persistent Ca2+ overload induces mitochondrial permeability transition pore (MPTP) opening, which prompts mitochondrial release of calcium (mCICR) and reactive oxygen species (ROS) into the cytosol .

Pharmacokinetics

This compound is cell-permeable, allowing it to easily enter cells . Once inside the cell, it is hydrolyzed by endogenous esterases, resulting in the intracellular accumulation of Rhod-2 . The dissociation constant of Rhod-2 with calcium (Kd=1.0 mM) is the highest of all the fluorescent calcium probes, providing a wider range for monitoring calcium concentration .

Result of Action

The result of this compound’s action is the generation of a fluorescent signal that is proportional to the concentration of Ca2+ within the cell . This allows for the monitoring of intracellular calcium levels . This compound selectively accumulates within mitochondria and, as a result, is commonly used to monitor calcium changes within this organelle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of serum in the culture medium can affect the entry of this compound into cells, as esterases in the serum can hydrolyze the AM ester . Additionally, the presence of phenol red in the culture medium can cause a slight increase in background fluorescence . Therefore, it is recommended to remove as much of the culture medium as possible before adding the this compound working solution .

Biochemical Analysis

Biochemical Properties

Rhod-2 AM plays a significant role in biochemical reactions, particularly those involving Ca2+. Once inside the cell, it is hydrolyzed by cellular endogenous esterases to form Rhod-2, which binds to Ca2+ . This binding results in an increase in fluorescence, making this compound a valuable tool for detecting changes in intracellular Ca2+ concentrations . The dissociation constant (Kd) for Ca2+ in the absence of Mg2+ is approximately 570 nM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to quantify intracellular Ca2+ concentrations, allowing non-invasive measurement of calcium ions in live cells . The compound influences cell function by enabling the detection of Ca2+ release generated by photoreceptors and photoactivatable chelators . It can also impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with Ca2+ .

Molecular Mechanism

The molecular mechanism of action of this compound involves its transformation within the cell and its interaction with Ca2+. Upon entering the cell, this compound is hydrolyzed by endogenous esterases to form Rhod-2 . This Rhod-2 then binds to Ca2+, resulting in a fluorescence increase . This fluorescence can be detected and quantified, providing a measure of the intracellular Ca2+ concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is susceptible to hydrolysis, particularly in solution . Therefore, it is recommended that stock solutions of this compound be used as soon as possible after preparation to avoid decomposition and subsequent loss of cell loading capacity . Despite this, this compound can be stored for at least six months in the vials as received .

Metabolic Pathways

This compound is involved in metabolic pathways related to Ca2+. It enables the detection and quantification of changes in intracellular Ca2+ concentrations

Transport and Distribution

This compound is transported into cells due to its cell-permeable nature . Once inside the cell, it is hydrolyzed to form Rhod-2, which then binds to Ca2+ . The AM ester form of Rhod-2 is cationic, which promotes its potential-driven uptake into mitochondria .

Subcellular Localization

This compound localizes to the mitochondria within cells . This localization is due to the cationic nature of the AM ester form of Rhod-2, which promotes its potential-driven uptake into mitochondria . Once in the mitochondria, this compound is hydrolyzed to form Rhod-2, which can then bind to Ca2+ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhod-2 AM is synthesized by esterifying Rhod-2 with acetoxymethyl (AM) groups. The process involves dissolving Rhod-2 in anhydrous dimethyl sulfoxide (DMSO) and adding a small excess of sodium borohydride (NaBH4) to reduce Rhod-2 to dihydrothis compound. The reaction mixture is incubated until it appears colorless, indicating the formation of dihydrothis compound .

Industrial Production Methods

For industrial production, this compound is typically prepared in bulk by dissolving Rhod-2 in DMSO and adding NaBH4. The reaction is scaled up by adjusting the quantities of reagents proportionally. The product is then purified and packaged for distribution .

Comparison with Similar Compounds

Rhod-2 AM is unique among calcium indicators due to its long-wavelength excitation and emission, which reduces interference from autofluorescence and light scattering. Similar compounds include:

This compound’s long-wavelength properties make it more suitable for applications involving cells and tissues with high autofluorescence .

Properties

IUPAC Name

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXWZOWDWYQKBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H59BrN4O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1123.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.